molecular formula C12H15NO3 B8428309 6-(3-Methoxypropoxy)-1H-indol-5-ol

6-(3-Methoxypropoxy)-1H-indol-5-ol

Cat. No.: B8428309
M. Wt: 221.25 g/mol
InChI Key: WWKGIMSCMSZGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxypropoxy)-1H-indol-5-ol (CAS 2380-83-8) is an indole derivative characterized by a hydroxyl group at position 5 and a 3-methoxypropoxy substituent at position 6 of the indole ring. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. This compound is of interest in pharmaceutical research due to its structural similarity to bioactive indoles like serotonin, though specific applications remain under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular properties, and applications of 6-(3-Methoxypropoxy)-1H-indol-5-ol and related indole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-O-(3-methoxypropyl), 5-OH C₁₂H₁₅NO₃ 221.25 Pharmaceutical research (potential CNS/immune modulation)
Serotonin (5-HT) 3-(2-Aminoethyl), 5-OH C₁₀H₁₂N₂O 176.22 Neurotransmitter, immune system modulation
3-Methyl-1H-indol-5-ol 3-CH₃, 5-OH C₉H₉NO 147.17 Pharmaceutical intermediates, dye synthesis
2-(Trifluoromethyl)-1H-indol-5-ol 2-CF₃, 5-OH C₉H₆F₃NO 201.14 Research chemical (CNS activity)
BRL-54443 3-(1-methylpiperidin-4-yl), 5-OH C₁₄H₁₉N₂O 231.31 Selective 5-HT1E/1F receptor agonist
Bufotenine 3-(2-Dimethylaminoethyl), 5-OH C₁₂H₁₆N₂O₂ 232.27 Hallucinogenic activity

Key Comparative Insights

Lipophilicity and Solubility

  • The 3-methoxypropoxy group in this compound enhances lipophilicity compared to 5-hydroxyindole (1H-indol-5-ol, MW 133.15 g/mol), which lacks substituents beyond the hydroxyl group. This modification may improve blood-brain barrier penetration but reduce aqueous solubility.
  • In contrast, serotonin’s aminoethyl group (pKa ~10) is protonated at physiological pH, increasing solubility and enabling ionic interactions with receptors.

Electronic Effects and Metabolic Stability

  • The trifluoromethyl group in 2-(Trifluoromethyl)-1H-indol-5-ol is electron-withdrawing, stabilizing the molecule against oxidative metabolism compared to the electron-donating methoxypropoxy group.
  • BRL-54443 ’s piperidinyl substituent introduces basicity (pKa ~8.5), influencing receptor binding kinetics and selectivity for 5-HT1E/1F receptors.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

6-(3-methoxypropoxy)-1H-indol-5-ol

InChI

InChI=1S/C12H15NO3/c1-15-5-2-6-16-12-8-10-9(3-4-13-10)7-11(12)14/h3-4,7-8,13-14H,2,5-6H2,1H3

InChI Key

WWKGIMSCMSZGIY-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Palladium-carbon (water content, 50%) (8 g) was added to a solution of (E)-1-(benzyloxy)-2-(3-methoxypropoxy)-4-nitro-5-(2-nitrovinyl)benzene described in Production Example 32-4 (19.6 g, 50.5 mmol) in methanol (300 mL) at room temperature. The liquid mixture was stirred under hydrogen atmosphere at room temperature for 6 hours. The reaction liquid was filtered through celite and then the filtrate was concentrated under vacuum. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=2:1-1:1) to obtain the title compound (3.81 g, 34%).
[Compound]
Name
Example 32-4
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
8 g
Type
catalyst
Reaction Step Two
Yield
34%

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